molecular formula C17H18FN3O5S B2417408 N-(4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251620-43-5

N-(4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide

Cat. No.: B2417408
CAS No.: 1251620-43-5
M. Wt: 395.41
InChI Key: UWTPNYHXXZKYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C17H18FN3O5S and its molecular weight is 395.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O5S/c18-13-1-3-14(4-2-13)19-16(22)12-20-11-15(5-6-17(20)23)27(24,25)21-7-9-26-10-8-21/h1-6,11H,7-10,12H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTPNYHXXZKYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a fluorophenyl group, a morpholine sulfonyl moiety, and a pyridinone ring. These structural elements contribute to its unique biological properties.

Property Details
IUPAC Name This compound
Molecular Formula C18H20FN3O4S
Molecular Weight 393.43 g/mol

This compound has been shown to act as an inhibitor of specific enzymes involved in cancer progression. Its mechanism primarily involves the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle and apoptosis.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines. For instance, an in vitro study reported an IC50 value of approximately 1.30 μM against solid tumor cells, indicating potent inhibitory effects on tumor proliferation .

In vivo studies using xenograft models further confirmed its efficacy, showing a tumor growth inhibition (TGI) rate of 48.89%, comparable to established HDAC inhibitors like SAHA .

Apoptosis Induction

The compound also promotes apoptosis in cancer cells by inducing G2/M phase cell cycle arrest. This was evidenced by flow cytometry analyses that revealed increased apoptotic cell populations upon treatment with the compound .

Synergistic Effects

Moreover, this compound has shown synergistic effects when used in combination with other chemotherapeutic agents such as taxol and camptothecin. At a concentration of 0.5 μM, it significantly enhanced the anticancer activity of these drugs .

Case Studies

Several case studies have highlighted the compound's potential:

  • Study on Solid Tumors : A study involving various solid tumor cell lines indicated that treatment with the compound resulted in marked reductions in cell viability and proliferation rates .
  • Combination Therapy : In another study, the compound was tested alongside standard chemotherapy agents, revealing that it could enhance their effectiveness while potentially reducing side effects associated with higher doses of these agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.